5-Chloro-8-methylquinoline
Overview
Description
5-Chloro-8-methylquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .
Synthesis Analysis
Quinoline derivatives are synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 5-Chloro-8-methylquinoline is C10H8ClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The average mass of 5-Chloro-8-methylquinoline is 177.630 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 293.4±20.0 °C at 760 mmHg, and a flash point of 159.1±7.4 °C .Scientific Research Applications
Synthesis and Characterization
5-Chloro-8-methylquinoline is a derivative of 8-hydroxyquinoline, a compound known for its pharmacological importance. In one study, a novel ligand derived from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride was synthesized, leading to the development of metal complexes with divalent transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). These compounds underwent comprehensive physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, demonstrating their potential in various applications including antimicrobial activities against bacteria and fungi (K. .. Patel & H. S. Patel, 2017).
Corrosion Inhibition
Another application involves the use of 8-hydroxyquinoline derivatives, including those related to 5-Chloro-8-methylquinoline, as efficient corrosion inhibitors for metals. A study synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, which demonstrated significant inhibition of mild steel corrosion in an aggressive hydrochloric acid environment. These compounds form protective layers on the metal surface through adsorption, showcasing their potential in protecting industrial materials (M. Rbaa et al., 2019).
Chemotherapy for Neurodegenerative Diseases
Additionally, halogenated 8-hydroxyquinoline derivatives like Clioquinol, which is closely related to 5-Chloro-8-methylquinoline, have been investigated for their therapeutic potential beyond antimicrobial activities. Despite historical concerns over neurotoxicity, recent studies highlight Clioquinol's ability to inhibit proteasome function and its efficacy in preclinical cancer treatment. Its capacity to bind copper and dissolve beta-amyloid plaques has also led to investigations of its application in Alzheimer's disease treatment, suggesting a potential pathway for repurposing 5-Chloro-8-methylquinoline derivatives in neurodegenerative disease chemotherapy (X. Mao & A. Schimmer, 2008).
Surface and Computational Studies
Further research into 8-hydroxyquinoline derivatives, including those structurally similar to 5-Chloro-8-methylquinoline, involves electrochemical, surface, and computational studies to understand their inhibition performance against carbon steel corrosion in various environments. These studies utilize Density Functional Theory (DFT) calculations and Monte Carlo simulations to elucidate the electronic and adsorption properties of such compounds, offering insights into their protective mechanisms at the molecular level (M. Faydy et al., 2020).
Safety And Hazards
Future Directions
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in industrial and medicinal fields . Therefore, there is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
5-chloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXFUGCJJRDBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398168 | |
Record name | 5-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methylquinoline | |
CAS RN |
78941-95-4 | |
Record name | 5-Chloro-8-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78941-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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